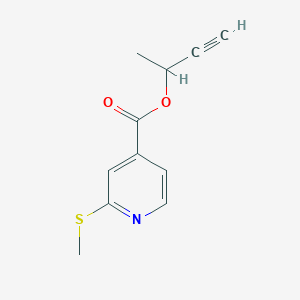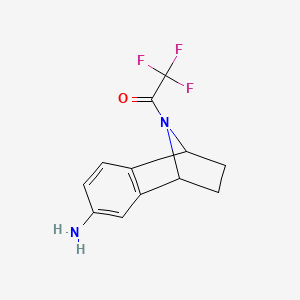
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK.
Mechanism of Action
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O works by inhibiting the activity of the protein kinase BTK. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O leads to the suppression of B-cell activation and proliferation, ultimately leading to the death of malignant B-cells.
Biochemical and Physiological Effects:
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying B-cell signaling pathways. Additionally, NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O has minimal toxicity in preclinical studies, which makes it a safe compound to work with. However, one limitation of NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O. One potential direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the immunomodulatory effects of NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O in the treatment of autoimmune diseases. Additionally, the combination of NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O with other drugs may lead to improved therapeutic outcomes in the treatment of B-cell malignancies.
Synthesis Methods
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O can be synthesized through a multi-step process. The first step involves the preparation of 2,6-dichloropyridine-3-carboxylic acid, which is then converted to 3-(aminomethyl)-2,6-dichloropyridine. The final step involves the reaction of 3-(aminomethyl)-2,6-dichloropyridine with 2,4-dichloro-5-(trifluoromethyl)pyrimidine to yield NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O.
Scientific Research Applications
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-9-3-4-10(17)8-5-6(16)1-2-7(8)9/h1-2,5,9-10H,3-4,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZPLOHNVZZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NC=1C=C2C3Ccc(C2=CC=1)N3C(C(F)(F)F)=O | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)

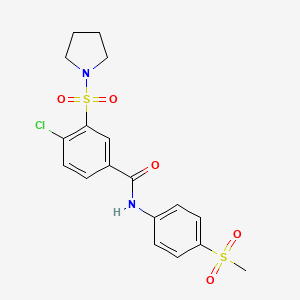
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
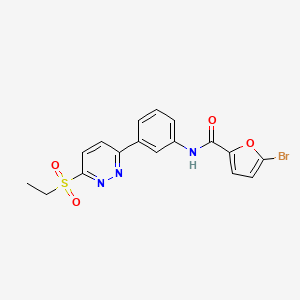
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
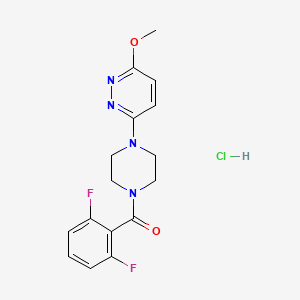
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)


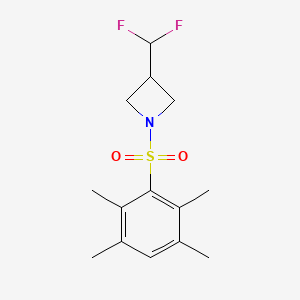
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)

